molecular formula C15H12O3 B1275749 4'-Acetylbiphenyl-3-carboxylic acid CAS No. 635757-61-8

4'-Acetylbiphenyl-3-carboxylic acid

Cat. No. B1275749
M. Wt: 240.25 g/mol
InChI Key: VKTBJVVRKRBWDI-UHFFFAOYSA-N
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Description

4'-Acetylbiphenyl-3-carboxylic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is related to biphenyl structures that have been modified with acetyl and carboxylic acid functional groups. The compound's relevance spans across different fields, including medicinal chemistry, where derivatives of similar structures have been studied for their biological activities.

Synthesis Analysis

The synthesis of compounds related to 4'-Acetylbiphenyl-3-carboxylic acid often involves the use of ring-closing metathesis and diastereoselective Grignard reactions, as seen in the synthesis of a functionalized cyclohexene skeleton of GS4104 . Additionally, the preparation of mono- and diacetyl 4,4'-dimethylbiphenyl and their corresponding carboxylic acids involves Lewis acid-catalyzed Friedel-Crafts acetylation/oxidation, indicating a potential synthetic route for related compounds . The synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide, which shares a similar acetylphenyl structure, was achieved by reacting quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with 4-aminoacetophenone .

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Acetylbiphenyl-3-carboxylic acid has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined, revealing a monoclinic system with extensive hydrogen bonding interactions . Similarly, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was solved, showing intermolecular hydrogen bonds forming chains along a specific direction .

Chemical Reactions Analysis

The chemical reactivity of acetyl and carboxylic acid functional groups in biphenyl derivatives can be inferred from studies on similar compounds. For example, the acetylation of 4,4'-dimethylbiphenyl resulted in a mixture of isomeric acetyl dimethylbiphenyls, with the yields of isomers depending on the solvent used . The dicarboxylic acids synthesized in another study showed potent in vitro angiotensin-converting enzyme (ACE) inhibitory activities, suggesting that the introduction of carboxylic acid groups can significantly impact biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Acetylbiphenyl-3-carboxylic acid derivatives can be diverse. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques, and its absorption wavelength was measured by UV-Vis spectrophotometry . The crystal packing and hydrogen bonding interactions play a crucial role in the solid-state properties of these compounds, as seen in the extensive hydrogen bonding involving carboxylic acid functional groups in the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate .

Scientific Research Applications

Spectrophotometric Determination

4'-Acetylbiphenyl-3-carboxylic acid's basicity has been investigated using spectrophotometry in sulfuric acid media. This research is crucial for understanding the electronic effects of substituents in biphenyl compounds, which is relevant in various chemical processes and applications (Nadar & Kannan, 1984).

Acylation Studies

Acylation of biphenyl with acetic anhydride over zeolite catalysts, producing 4-acetylbiphenyl as the main product, highlights the potential of this compound in chemical synthesis and catalysis (Escola & Davis, 2001).

Carboxylic Acid Exploitation in Biorefineries

Research on the exploitation of carboxylic acids like 4'-Acetylbiphenyl-3-carboxylic acid in biorefineries underlines its significance in sustainable chemical production. Such acids are key in developing bio-based alternatives to petroleum-derived chemicals (Mira & Teixeira, 2013).

Chemosensor Development

The design of chemosensors utilizing carboxylic acids demonstrates the role of 4'-Acetylbiphenyl-3-carboxylic acid in sensitive and selective detection of ions like Al(3+) in biological systems, showcasing its application in bioanalytical chemistry (Gui et al., 2015).

Polymeric Material Synthesis

4'-Acetylbiphenyl-3-carboxylic acid contributes to polymer chemistry, particularly in synthesizing high molecular weight poly(4-hydroxybenzoate)s. This research is vital for developing advanced polymeric materials with specific physical properties (Kricheldorf & Schwarz, 1984).

Crystal Structure Analysis

The compound's crystal structure analysis is crucial in understanding its molecular geometry and interactions, which can inform its applications in material science and molecular design (Polo-Cuadrado et al., 2021).

Bio-Oil Reforming

In the context of renewable energy, 4'-Acetylbiphenyl-3-carboxylic acid plays a role in the steam reforming of bio-oil derived carboxylic acids for hydrogen generation. This research is crucial for advancing sustainable energy technologies (Zhang et al., 2018).

properties

IUPAC Name

3-(4-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBJVVRKRBWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399790
Record name 4'-Acetylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetylbiphenyl-3-carboxylic acid

CAS RN

635757-61-8
Record name 4'-Acetylbiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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